molecular formula C9H16N2O5 B8732451 Diethyl 2-(methylcarbamoylamino)propanedioate CAS No. 21823-90-5

Diethyl 2-(methylcarbamoylamino)propanedioate

Cat. No. B8732451
M. Wt: 232.23 g/mol
InChI Key: YKKRTQLRZKWVDH-UHFFFAOYSA-N
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Patent
US04882447

Procedure details

To a solution of diethyl 2-aminomalonate hydrochloride (4.2 g) and triethylamine (2.12 g) in tetrahydrofuran-methanol is added dropwise methyl isocyanate (1.25 g) at 0° to 5° C., and the mixture is stirred at room temperature for 5 hours. The reaction mixture is concentrated under reduced pressure, and to the residue is added chloroform. The organic layer is separated, washed, dried and then concentrated. The residue is recrystallized from chloroform-isopropyl ether to give diethyl 2-[(methylcarbamoyl)amino]malonate (4.2 g), m.p. 139° C.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C.[CH3:21][N:22]=[C:23]=[O:24]>O1CCCC1CO>[CH3:21][NH:22][C:23]([NH:2][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:24] |f:0.1|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(=O)OCC
Name
Quantity
2.12 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.25 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1C(CCC1)CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue is added chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from chloroform-isopropyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CNC(=O)NC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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